molecular formula C12H14ClN3O B15346033 5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one

5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one

Cat. No.: B15346033
M. Wt: 251.71 g/mol
InChI Key: YKQSCPTXMWTJRD-UHFFFAOYSA-N
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Description

5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one typically involves the reaction of 4-chlorobenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-2-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridine
  • 5-Butyl-2-(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione

Uniqueness

5-Butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one is unique due to its specific substitution pattern and the presence of both butyl and chlorophenyl groups.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

5-butyl-2-(4-chlorophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C12H14ClN3O/c1-2-3-4-11-14-12(17)16(15-11)10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H,14,15,17)

InChI Key

YKQSCPTXMWTJRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=O)N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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